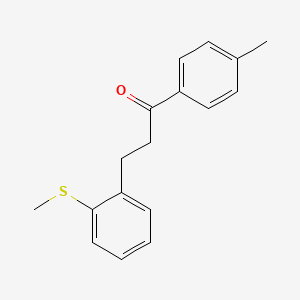

4'-Methyl-3-(2-thiomethylphenyl)propiophenone

Übersicht

Beschreibung

The compound "4'-Methyl-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives, which are sulfur-containing heterocyclic compounds with a wide range of applications in material science and pharmaceuticals. These compounds have been shown to exhibit biological activities such as antibacterial, antifungal, and antiproliferative properties . Additionally, polymeric thiophenes have been utilized in electronics, such as in thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, the synthesis of a phenol-based polymer involving thiophene units is described, where the monomer is polymerized electrochemically in the presence of a supporting electrolyte . Another paper reports the synthesis of a thieno[2,3-b]thiophene derivative, where the structure was confirmed using various spectroscopic techniques . Similarly, the synthesis of a fluorophenyl thiophene derivative is detailed, including the reaction conditions and purification process . These studies demonstrate the diverse synthetic routes available for thiophene derivatives, which may be relevant to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structures of thiophene derivatives are characterized using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For example, the crystal structure of a diphenylthieno[2,3-b]thiophene derivative was determined, revealing weak intermolecular hydrogen bonding interactions within the crystal lattice . Another study describes the crystal structure of a thieno[3,2:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, highlighting the coplanarity of the thienopyridine ring . These analyses are crucial for understanding the three-dimensional arrangement of atoms in thiophene derivatives and could be applied to "this compound".

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound", but they do discuss reactions involving thiophene derivatives. For instance, the electropolymerization of a phenylthieno[3,4-b]thiophene monomer to produce a low band gap polymer is described . Another paper mentions the alkylation of a dihydrothieno[3,4-b]thiophene dioxide and its subsequent loss of SO2 upon heating . These reactions are indicative of the reactivity of thiophene derivatives and could inform potential reactions for "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are explored in the papers. For example, the electrical conductivities of synthesized monomers and polymers were measured, indicating their potential use in electronic applications . The solubility and thermal properties of these compounds were also characterized . Additionally, the antimicrobial activity of a thieno[2,3-b]thiophene derivative was evaluated, showing effectiveness against various bacteria and fungi . These properties are essential for determining the practical applications of thiophene derivatives, including "this compound".

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Pharmaceutical Intermediates

4'-Methyl-3-(2-thiomethylphenyl)propiophenone, while not directly mentioned, is structurally related to compounds involved in the synthesis of active pharmaceutical intermediates (APIs). Research has explored the selectivity engineering in the synthesis of propiophenone derivatives using environmentally friendly methods. For example, the synthesis of 4-benzyloxy propiophenone, a key intermediate in producing drugs like Ifenprodil and Buphenine, employs phase-transfer catalysis (PTC) to improve reaction rates and selectivity, highlighting a push towards green chemistry in pharmaceutical manufacturing (Yadav & Sowbna, 2012).

Environmental Bioremediation

Compounds related to this compound have been studied for environmental decontamination purposes. The biodegradation of methylated phenolic compounds by specific microorganisms demonstrates the potential for using bioremediation to address pollution from organophosphate pesticides. Research on Ralstonia sp. SJ98 shows its ability to use such compounds as a carbon source, contributing to the degradation pathway and environmental cleanup efforts (Bhushan et al., 2000).

Material Science and Electronics

The structural moiety present in this compound is found in substances with applications in material science and electronics. Substituted thiophenes, for instance, exhibit a wide range of biological activities and are utilized in organic electronics, such as thin-film transistors and solar cells. This underlines the compound's relevance not only in pharmaceuticals but also in the development of advanced materials and technology (Nagaraju et al., 2018).

Advanced Polymers

The synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units illustrates the incorporation of thiophene-based compounds into functional materials. These copolymers, characterized by their thermal, optical, and electrochemical properties, are of interest for their potential applications in responsive materials and devices, indicating the broad applicability of thiophene derivatives in creating advanced polymers (Tapia et al., 2010).

Antimicrobial Research

Derivatives of thiophene and propiophenone structures have been explored for their antimicrobial properties. The synthesis of 4-thiazolidinones and 2-azetidinones from chalcone derivatives demonstrates the potential of these compounds in developing new antimicrobial agents. This research aligns with efforts to address the rising challenge of drug-resistant pathogens, suggesting that modifications to the thiophene and propiophenone backbone could yield compounds with significant biological activities (Patel & Patel, 2017).

Eigenschaften

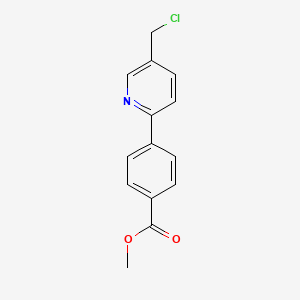

IUPAC Name |

1-(4-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOMDCFHLWKLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644307 | |

| Record name | 1-(4-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-23-9 | |

| Record name | 1-Propanone, 1-(4-methylphenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022215.png)

![[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022216.png)

![4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022219.png)

![Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate](/img/structure/B3022220.png)

![1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3022223.png)

![[2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid](/img/structure/B3022224.png)

![4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022226.png)

![4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B3022227.png)

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022228.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B3022233.png)

![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B3022234.png)

![Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3022235.png)